1-Chloro-4-ethynyl-2-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-ethynyl-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHCRAOKMUUIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1 Chloro 4 Ethynyl 2 Methoxybenzene
Influence of Substituents on Aromatic Ring Reactivity and Selectivity
The susceptibility of the benzene (B151609) ring in 1-chloro-4-ethynyl-2-methoxybenzene to attack by electrophiles is determined by the interplay of inductive and resonance effects of its substituents. These effects modulate the electron density of the ring, thereby controlling the rate and regioselectivity of electrophilic aromatic substitution reactions.
The inductive effect is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. lumenlearning.com For this compound, the inductive effects of the chloro and methoxy (B1213986) groups are primarily electron-withdrawing.
Chloro Group: Due to the high electronegativity of chlorine relative to carbon, the chloro group exerts a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and deactivating it towards electrophilic attack. lumenlearning.com
Methoxy Group: The oxygen atom in the methoxy group is also more electronegative than carbon, resulting in an electron-withdrawing inductive effect (-I). lumenlearning.com
These inductive effects decrease the nucleophilicity of the benzene ring, making it less reactive towards electrophiles compared to unsubstituted benzene.
Resonance effects involve the delocalization of π-electrons between the substituents and the aromatic ring. These effects can either donate or withdraw electron density.
Ethynyl (B1212043) Group: The ethynyl group can act as a weak deactivator through resonance, as the π-system of the triple bond can withdraw electron density from the ring. lumenlearning.com
Chloro Group: The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic ring. This positive resonance effect (+R) donates electron density to the ring, particularly at the ortho and para positions. lumenlearning.comresearchgate.net
Methoxy Group: The oxygen atom of the methoxy group also has lone pairs of electrons that strongly delocalize into the benzene ring, exhibiting a powerful +R effect. This significantly increases the electron density of the ring, especially at the ortho and para positions. lumenlearning.com
In the case of this compound, the substituents collectively determine the regioselectivity of incoming electrophiles. The methoxy group is a strong activating group and directs incoming electrophiles to the positions ortho and para to it (C1, C3, and C5). The chloro group, while being a deactivator, also directs ortho and para (C2, C4, and C6). The ethynyl group is a deactivating group and directs meta to its position (C3 and C5).
The powerful activating and ortho, para-directing effect of the methoxy group is the dominant influence. The chloro group's deactivating inductive effect is partially offset by its resonance-donating effect. The positions ortho and meta to the chloro group (C3 and C5) are also activated by the methoxy group and directed by the ethynyl group. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, which are ortho and para to the strongly activating methoxy group and meta to the deactivating ethynyl group.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
|---|---|---|---|---|
| -Cl (Chloro) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |
| -OCH₃ (Methoxy) | -I (Withdrawing) | +R (Strongly Donating) | Activating | Ortho, Para |
| -C≡CH (Ethynyl) | Weakly Withdrawing | Deactivating | Meta |
Reactions at the Ethynyl Group
The ethynyl group of this compound is a site of high reactivity, enabling a variety of chemical transformations, particularly those catalyzed by transition metals.
Palladium catalysts are highly effective in promoting reactions at the alkyne functionality.
Hydrogenation: The triple bond of the ethynyl group can be selectively hydrogenated to a double bond (alkene) or fully reduced to a single bond (alkane) using palladium catalysts under a hydrogen atmosphere. The specific outcome can be controlled by the choice of catalyst and reaction conditions.
Hydrofunctionalization: This class of reactions involves the addition of H-Y across the triple bond. Palladium catalysis can facilitate the addition of various moieties, expanding the synthetic utility of the starting alkyne. A prominent example is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nsf.govrsc.org While this compound itself is a terminal alkyne, it can participate in such couplings with suitable partners.
| Reaction Type | Catalyst System | Reactant | Product Type | Reference |
|---|---|---|---|---|
| Decarbonylative Alkynylation | Pd(OAc)₂/XantPhos | Aryl Anhydride | Diarylalkyne | nsf.gov |
| Conjugate Addition | Pd(OAc)₂ with electron-rich ligands | α,β-Unsaturated Carbonyls | γ,δ-Alkynyl Ketone/Ester | psu.edu |
| Sonogashira Cross-Coupling | Palladium-based | Iodobenzene derivatives | Di-substituted Alkynes | rsc.org |
The ethynyl group is a versatile precursor for the construction of cyclic and polycyclic systems through benzannulation and cycloaddition reactions.
Benzannulation: These reactions involve the formation of a new benzene ring fused to the existing one. The ethynyl group can act as a two-carbon component in the construction of the new aromatic ring, often reacting with a diene or a synthetic equivalent.
Cycloaddition Reactions: Alkynes readily participate in cycloaddition reactions. A notable example is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," where the ethynyl group reacts with an azide (B81097) to form a 1,2,3-triazole ring. tcichemicals.com This reaction is highly efficient and tolerant of a wide range of functional groups. Another example is the [2+2] cycloaddition-cycloreversion reaction with electron-poor olefins to form donor-acceptor chromophores. researchgate.net Furthermore, alkynes like 4-ethynylanisole, a structurally related compound, undergo [4+2] cycloadditions to form various heterocyclic systems. sigmaaldrich.com
Nucleophilic Addition to the Triple Bond
The ethynyl group of this compound is susceptible to nucleophilic attack. The presence of both a methoxy group and a chlorine atom on the benzene ring influences the electron density of the alkyne, thereby affecting its reactivity towards nucleophiles. For instance, in reactions involving the addition of oxygen nucleophiles to alkynes, the electronic properties of the substituents on the aromatic ring play a crucial role. Gold-catalyzed reactions have been employed to facilitate the addition of oxygen nucleophiles to alkynes, leading to the formation of various functionalized products. bham.ac.uk
In a study on the hydrophosphorylation of terminal alkynes, it was observed that electron-deficient alkynes exhibit higher reactivity compared to electron-rich alkynes. A competitive reaction between 1-ethynyl-4-methoxybenzene and 1-ethynyl-4-(trifluoromethyl)benzene (B1334827) with diphenylphosphine (B32561) oxide showed preferential formation of the product from the electron-deficient alkyne. rsc.org This suggests that the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group in 1-ethynyl-4-methoxybenzene would decrease its reactivity in such reactions. rsc.org
Reactions at the Halogen (Chloro) Moiety
The chloro substituent on the aromatic ring of this compound provides a site for various chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) offers a direct method for functionalizing aromatic rings. This reaction is facilitated by the presence of electron-withdrawing groups on the arene substrate. science.govmasterorganicchemistry.com In the case of this compound, the chlorine atom can be displaced by a nucleophile. The reactivity of the aryl chloride in SNAr reactions is influenced by the electronic effects of the other substituents on the benzene ring. The presence of the ethynyl and methoxy groups will modulate the electron density of the ring and thereby affect the rate and feasibility of the substitution. Generally, electron-withdrawing groups ortho and para to the leaving group accelerate the reaction by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.com
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Amination, Suzuki–Miyaura)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comnih.govuni-muenchen.deacs.org Aryl chlorides, including this compound, can participate in these reactions, although they are generally less reactive than the corresponding aryl bromides or iodides. thieme-connect.com
Amination: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium or other transition metal catalyst. thieme-connect.com A cobalt-copper catalyzed cross-coupling of (hetero)aryl halides with primary amides has been developed, which is efficient, cost-effective, and can be performed under environmentally benign conditions. rsc.org
Suzuki–Miyaura Coupling: The Suzuki–Miyaura reaction is a widely used method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. mdpi-res.comthieme-connect.comrsc.org While palladium catalysts are commonly used, nickel-based systems have emerged as a cost-effective alternative for activating less reactive aryl chlorides. rsc.orgorganic-chemistry.org Iron-catalyzed Suzuki coupling of aryl chlorides has also been demonstrated, offering another avenue for these transformations. whiterose.ac.uk In a specific example of a related reaction, 4-chloro-1-ethynyl-2-methoxybenzene (B6159558) was successfully used as a substrate in an oxidative [4+2] annulation with styrenes, catalyzed by a photoredox/cobaloxime dual system, to produce a naphthalene (B1677914) derivative in moderate yield. d-nb.info
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst System | Reactants | Product Type | Reference |
| Suzuki-Miyaura | Iron-based with N-heterocyclic carbene ligand | Aryl chloride, Aryl boronic ester | Biaryl | whiterose.ac.uk |
| Negishi Coupling | Nickel with amido pincer ligands | Aryl chloride, Arylzinc compound | Biaryl | organic-chemistry.org |
| Amination | Cobalt-Copper | Aryl halide, Primary amide | N-arylamide | rsc.org |
| Suzuki-Miyaura | Palladium | Aryl halide, Phenylboronic acid | Biaryl | mdpi-res.com |
| Oxidative [4+2] Annulation | Photoredox/Cobaloxime | 4-chloro-1-ethynyl-2-methoxybenzene, Styrene | Naphthalene derivative | d-nb.info |
Mechanistic Insights into Specific Chemical Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations.
Catalytic Cycles in Cross-Coupling Processes
The catalytic cycles of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, generally involve three key steps: oxidative addition, transmetalation, and reductive elimination. thieme-connect.com
Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-halogen bond of the aryl chloride. This step is often rate-limiting for less reactive aryl chlorides due to the strong C-Cl bond. thieme-connect.com
Transmetalation: The organometallic coupling partner (e.g., organoboron in Suzuki-Miyaura) transfers its organic group to the transition metal center.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the active catalyst.
For nickel-catalyzed Negishi cross-coupling, mechanistic studies suggest a potential Ni(I)/Ni(III) cycle. organic-chemistry.org In some iron-catalyzed Suzuki couplings, Fe(I) is proposed as the lowest oxidation state in the catalytic manifold, with transmetalation being the challenging step. whiterose.ac.uk Some palladium-catalyzed reactions may proceed through simultaneous Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. thieme-connect.com Cobalt-catalyzed aminations have been proposed to proceed via a Co(0)/Co(II)-based catalytic cycle. rsc.org
Regioselectivity and Stereoselectivity in Alkyne Functionalization
The functionalization of the alkyne moiety in this compound can proceed with varying degrees of regioselectivity and stereoselectivity, depending on the reaction conditions and catalysts employed.
In the context of hydrophosphorylation of terminal alkynes, the choice of catalyst and reaction conditions can direct the addition to be either Markovnikov or anti-Markovnikov, and can also control the E/Z-selectivity of the resulting alkenylphosphorus products. rsc.org For example, copper-catalyzed hydrophosphorylation of terminal alkynes has been shown to be highly regio- and stereoselective. rsc.org
In oxidative [4+2] annulation reactions of styrenes with alkynes, high regioselectivity has been achieved using a dual cobaloxime and acridinium (B8443388) photocatalyst system. researchgate.net The electronic properties of the substituents on the alkyne play a significant role in directing the outcome of the reaction. For instance, in the reaction of styrenes with various substituted alkynes, electron-rich dienophiles generally promote the reaction. d-nb.info
The presence of both the chloro and methoxy groups on the benzene ring of this compound will influence the electronic distribution within the alkyne's triple bond, thereby impacting the regiochemical and stereochemical outcome of addition reactions.
Transmission of Electronic Substituent Effects through the Carbon-Carbon Triple Bond
The electronic properties of the ethynyl group in phenylacetylene (B144264) derivatives are significantly influenced by substituents on the aromatic ring. The carbon-carbon triple bond acts as a conduit for the transmission of these electronic effects, which can be broadly categorized as resonance and inductive (field) effects. These effects modulate the electron density at the acetylenic carbons and the acetylenic proton, thereby influencing the molecule's reactivity, acidity, and spectroscopic characteristics. The nature and magnitude of this transmission in a molecule like this compound can be understood by examining the individual and combined effects of the chloro and methoxy substituents.
Detailed research into variously substituted phenylacetylenes has established that both electron-donating and electron-withdrawing groups alter the chemical environment of the triple bond. Current time information in Bangalore, IN. These electronic perturbations are quantifiable and are often correlated with Hammett substituent constants (σ), which provide a measure of the electronic influence of a substituent in the meta or para position. wikipedia.org
Studies utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been particularly insightful. The chemical shifts of the acetylenic carbons, designated as Cα (the carbon attached to the phenyl ring) and Cβ (the terminal acetylenic carbon), are sensitive to changes in electron density. For para-substituted phenylacetylenes, a linear relationship is often observed between the substituent-induced chemical shifts (SCS) and the Hammett σ constant. Current time information in Bangalore, IN.
The chloro group at the 1-position and the methoxy group at the 2-position in this compound exert competing electronic effects on the ethynyl moiety at the 4-position. The methoxy group is a strong resonance electron-donating group and a weak inductive electron-withdrawing group. Conversely, the chloro group is a deactivating group, acting as a weak resonance donor but a significant inductive electron-withdrawer. Their combined influence on the ethynyl group is a nuanced interplay of these properties, transmitted through the benzene ring and the triple bond.
In para-substituted phenylacetylenes, electron-donating groups generally increase the electron density at the terminal acetylenic carbon (Cβ), causing it to be shielded and to exhibit a lower chemical shift in the 13C NMR spectrum. Current time information in Bangalore, IN. Conversely, electron-withdrawing groups decrease the electron density, leading to deshielding and a higher chemical shift. Current time information in Bangalore, IN. The sensitivity of these chemical shifts to substituent effects is captured by the reaction constant (ρ) from Hammett plots. For the terminal carbon (Cβ) in para-substituted phenylacetylenes, the ρ value is positive, indicating that electron-withdrawing groups cause a downfield shift. Current time information in Bangalore, IN. For the carbon attached to the ring (Cα), the ρ value is typically negative, signifying an upfield shift with electron-withdrawing substituents. Current time information in Bangalore, IN.
The acidity of the acetylenic proton is also a key indicator of electronic effects. Electron-withdrawing substituents stabilize the resulting acetylide anion, thereby increasing the acidity (lowering the pKa) of the phenylacetylene. rsc.orgrsc.org This effect also correlates well with Hammett σ constants, yielding a positive ρ value in Hammett plots of pKa values. rsc.orgmdpi.com
While specific experimental data for this compound is not extensively documented in the literature, the principles derived from studies on analogous substituted phenylacetylenes allow for a qualitative and semi-quantitative prediction of its electronic characteristics. The net electronic effect at the ethynyl group would be a balance between the electron-donating methoxy group and the electron-withdrawing chloro group.
Research Findings on Substituted Phenylacetylenes
Investigations into various substituted phenylacetylenes provide a framework for understanding the electronic transmission through the C≡C bond.
13C NMR Spectroscopic Data: Studies on para-substituted phenylacetylenes have shown clear trends in the substituent-induced chemical shifts (SCS) of the acetylenic carbons. Current time information in Bangalore, IN.rsc.org Electron-donating groups like methoxy (-OCH3) cause an upfield shift (shielding) at Cβ, while electron-withdrawing groups like chloro (-Cl) and nitro (-NO2) cause a downfield shift (deshielding). Current time information in Bangalore, IN.
Table 1: Effect of Para-Substituents on the 13C NMR Chemical Shift of the Terminal Acetylenic Carbon (Cβ) in Phenylacetylenes
| Substituent (X) | Hammett Constant (σp) | Substituent-Induced Chemical Shift (SCS) of Cβ (ppm) |
|---|---|---|
| -NH2 | -0.66 | -2.29 |
| -OCH3 | -0.27 | -1.10 |
| -CH3 | -0.17 | -0.63 |
| -H | 0.00 | 0.00 |
| -F | 0.06 | -0.01 |
| -Cl | 0.23 | 0.44 |
| -Br | 0.23 | 0.44 |
| -CHO | 0.42 | 3.86 |
| -CN | 0.66 | 4.34 |
| -NO2 | 0.78 | 5.13 |
Data sourced from studies on para-substituted phenylacetylenes. The SCS values represent the shift relative to the unsubstituted phenylacetylene. Current time information in Bangalore, IN.
Acidity Data: The thermodynamic acidities of para-substituted phenylacetylenes in methanol (B129727) demonstrate a clear correlation with the electronic nature of the substituent. rsc.org
Table 2: Thermodynamic Acidities (pKa) of Para-Substituted Phenylacetylenes in Methanol at 25°C
| Substituent (X) | Hammett Constant (σp) | pKa |
|---|---|---|
| -NO2 | 0.78 | 17.98 |
| -Br | 0.23 | 18.10 |
| -F | 0.06 | 18.14 |
| -H | 0.00 | 18.50 |
| -CH3 | -0.17 | 18.60 |
Data from studies on the thermodynamic acidities of substituted phenylacetylenes. rsc.org
These data tables illustrate the systematic way in which electronic effects are transmitted through the phenyl and ethynyl moieties. The chloro substituent consistently demonstrates an electron-withdrawing character, deshielding the terminal acetylenic carbon and increasing the acidity of the acetylenic proton. The methoxy group, when in the para position, has the opposite effect. In this compound, the ortho-methoxy group's influence would be primarily through resonance donation, while the meta-chloro group (relative to the methoxy) would exert a strong inductive pull. The precise balance of these effects determines the ultimate electronic character of the acetylenic bond in this specific molecule.
Electronic Structure and Advanced Spectroscopic Characterization of 1 Chloro 4 Ethynyl 2 Methoxybenzene
Theoretical Investigations of Molecular Orbitals and Electron Density Distributions
Theoretical studies, primarily using quantum chemical calculations, provide significant insights into the electronic landscape of molecules like 1-Chloro-4-ethynyl-2-methoxybenzene. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding the compound's electronic behavior, including its reactivity and absorption spectra.
For substituted benzenes, the HOMO and LUMO are typically delocalized π-orbitals across the aromatic system. The energies of these frontier orbitals are perturbed by the attached functional groups. The electron-donating methoxy (B1213986) group (-OCH₃) raises the energy of the HOMO, making the compound more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro (-Cl) and ethynyl (B1212043) (-C≡CH) groups tend to lower the energy of both the HOMO and LUMO, increasing the molecule's electron affinity.
Molecular electrostatic potential (MEP) maps are used to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For related methoxybenzene derivatives, the MEP reveals that negative potential sites are often localized on the oxygen atom, while positive potentials are found around hydrogen atoms. researchgate.net In this compound, the electronegative chlorine atom and the π-system of the ethynyl group would also represent regions of distinct electrostatic potential, influencing intermolecular interactions.
Analysis of Substituent Effects on Electronic Transmission Mechanisms
The electronic properties of the benzene (B151609) ring are modulated by the attached chloro, methoxy, and ethynyl groups through a combination of field, resonance, and polarization effects.
Field/Inductive Effect: This effect is transmitted through the sigma (σ) bonds and space. The chloro and methoxy groups are both electronegative, exerting an electron-withdrawing inductive effect (-I). The ethynyl group is also considered to be electron-withdrawing through induction due to the sp-hybridization of its carbon atoms.
Resonance Effect: This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.
The methoxy group has a strong positive resonance effect (+R), where the lone pairs on the oxygen atom are donated to the benzene ring, increasing electron density at the ortho and para positions.
The chloro group exhibits a weaker +R effect, as its lone pair electrons can also be delocalized into the ring. However, its -I effect is generally stronger than its +R effect.
The ethynyl group can act as a weak π-acceptor or π-donor.
π-Polarization: This refers to the polarization of the π-electron system of the benzene ring by the substituent's electric field. Electron-withdrawing groups polarize the ring, making it more electrophilic.
In this compound, these effects are combined. The strong +R effect of the methoxy group at position 2 and the -I effects of the chloro group at position 1 and the ethynyl group at position 4 create a complex pattern of electron density. The methoxy group is a strong activating group, while the chloro group is a deactivating group in electrophilic aromatic substitution.
The electronic influence of substituents can be quantified using Hammett constants (σ), which are derived from the dissociation constants of substituted benzoic acids. The sign and magnitude of the Hammett constant indicate the electron-withdrawing or electron-donating nature of a substituent. The parameter σₚ is used for para-substituents, and σₘ is for meta-substituents. These constants can be further broken down into resonance (R) and field (F) parameters. pitt.edu
Below is a table of relevant substituent constants that help in quantifying their electronic effects.
| Substituent | σm | σp | F (Field/Inductive) | R (Resonance) |
|---|---|---|---|---|
| -Cl (Chloro) | 0.37 | 0.23 | 0.42 | -0.19 |
| -OCH₃ (Methoxy) | 0.12 | -0.27 | 0.29 | -0.56 |
| -C≡CH (Ethynyl) | 0.21 | 0.23 | 0.19 | 0.04 |
Data sourced from Hansch et al. (1991). pitt.edu
From the table, the negative σₚ and R values for the methoxy group confirm its strong electron-donating character via resonance when in the para position. pitt.edu The positive values for the chloro and ethynyl groups indicate their electron-withdrawing nature. pitt.edu The field effect (F) is positive for all three, indicating they are all inductively withdrawing. pitt.edu
Quantum Chemical Calculations and Computational Modeling
Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the properties of molecules.
DFT calculations are widely used to predict the ground-state properties of molecules, such as optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energies. bohrium.com Studies on related substituted aromatic compounds often employ hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p). researchgate.net
For a molecule like this compound, DFT calculations would provide the precise bond lengths and angles, confirming the planarity of the benzene ring. The calculations would also yield the energies of the frontier molecular orbitals. Based on studies of similar molecules, the HOMO-LUMO energy gap (ΔE) is a critical parameter influencing molecular stability and reactivity. researchgate.net A smaller energy gap generally corresponds to higher reactivity. researchgate.net
The table below presents typical calculated quantum chemical descriptors for related chloro- and methoxy-substituted aromatic compounds, illustrating the data that DFT studies provide.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |
|---|---|---|---|---|
| 5-chloro-2-nitroanisole | -8.08 | -4.19 | 3.89 | B3LYP/6-31G(d,p) |
| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate | -6.49 | -2.14 | 4.35 | B3LYP/6-311++G(d,p) |
| Carbamate-functionalized chromophore (Donor: Anisole) | -5.99 | -1.17 | 4.82 | DFT |
Data compiled from studies on related substituted aromatic compounds. researchgate.netresearchgate.netmetu.edu.tr
TD-DFT is the method of choice for studying excited states and predicting electronic absorption spectra (UV-Vis). metu.edu.tr It can calculate the vertical excitation energies and oscillator strengths of electronic transitions. metu.edu.tr For molecules with donor and acceptor groups, these transitions often correspond to intramolecular charge transfer (ICT) from the HOMO to the LUMO. metu.edu.trd-nb.info
In this compound, the methoxy group acts as a donor and the ethynyl and chloro-substituted ring can act as an acceptor system. TD-DFT calculations would likely predict a significant electronic transition corresponding to a π-π* excitation, with charge transfer character from the electron-rich part of the molecule (centered around the methoxy group) to the more electron-deficient regions. TD-DFT calculations on similar chromophores have been used to elucidate the nature of these electronic transitions, confirming that the main absorption bands correspond to HOMO→LUMO excitations. metu.edu.trd-nb.info These calculations are essential for designing molecules with specific optical properties, for example, in the context of dyes or nonlinear optical materials. metu.edu.tr
Molecular Electrostatic Potential (MEP) Analysis and Charge Transfer Characterization
The molecular electrostatic potential (MEP) is a valuable tool for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface of this compound reveals distinct regions of positive and negative electrostatic potential, which are crucial in determining its interaction with other molecules.
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the MEP of related dimethoxybenzene derivatives. bohrium.com These studies indicate that the distribution of electron density is significantly influenced by the nature and position of substituents on the benzene ring. bohrium.com For instance, the presence of electron-donating groups like the methoxy group (-OCH3) and electron-withdrawing groups like the chloro (-Cl) and ethynyl (-C≡CH) groups in this compound creates a complex electrostatic landscape.
The negative potential regions, typically associated with lone pairs of electrons on electronegative atoms, are indicative of sites susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atom of the methoxy group and the π-system of the ethynyl group and the benzene ring. Conversely, the positive potential regions, often found around hydrogen atoms and electron-deficient areas, signify sites prone to nucleophilic attack. A positive potential, known as a σ-hole, can also be found on the halogen atom along the axis of the carbon-halogen bond. scholaris.ca
Intramolecular charge transfer (ICT) is another key aspect of the electronic character of this compound. The presence of both donor (methoxy) and acceptor (chloro, ethynyl) groups facilitates the possibility of charge redistribution upon electronic excitation. This phenomenon is fundamental to the nonlinear optical properties of many organic molecules. researchgate.net The efficiency of this charge transfer is intrinsically linked to the electronic communication between the donor and acceptor moieties, which is mediated by the π-conjugated system of the benzene ring. The extent of this charge transfer can be computationally modeled and experimentally verified through spectroscopic techniques.
Computational Studies on Redox Properties and Molecular Dipole Moments
Computational chemistry provides powerful tools to predict and understand the redox properties and molecular dipole moments of organic compounds like this compound. These properties are critical in fields such as materials science and medicinal chemistry.
Redox Properties:
The redox potential of a molecule describes its tendency to donate or accept electrons. For benzene derivatives, the redox properties are strongly influenced by the nature of the substituents. csic.es Electron-donating groups, such as the methoxy group, generally lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups, like the chloro and ethynyl groups, tend to increase the oxidation potential.
Computational studies on similar benzene derivatives have shown a correlation between the one-electron oxidation potential and the change in the molecular dipole moment upon oxidation. chemrxiv.org This relationship arises because the stability of the resulting cation is affected by the charge distribution. chemrxiv.org Upon oxidation of a substituted benzene, the positive charge, or "hole," is distributed throughout the molecule, with a significant portion residing on the aromatic ring due to resonance stabilization. csic.es The functional groups also accommodate a fraction of this charge. csic.es
Molecular Dipole Moment:
Computational methods can accurately calculate the magnitude and direction of the molecular dipole moment. The change in dipole moment upon electronic excitation is particularly important for understanding a molecule's nonlinear optical properties. A larger change in dipole moment is often associated with a greater hyperpolarizability, a key parameter for second-order nonlinear optical materials.
Studies on related benzene derivatives have shown that the change in dipole moment upon oxidation can be correlated with the redox potential. csic.es Minimizing the change in the geometric center of the aromatic ring during these calculations is crucial for obtaining comparable results between the neutral and cationic species. csic.es
Correlation of Electronic Structure with Reactivity and Optical Properties
The electronic structure of this compound, as characterized by its molecular orbitals, charge distribution, and electronic transitions, is intrinsically linked to its chemical reactivity and optical properties.
Reactivity:
The reactivity of an aromatic compound is largely dictated by the electron density of the ring and the nature of its substituents. The interplay of the electron-donating methoxy group and the electron-withdrawing chloro and ethynyl groups in this compound creates a nuanced reactivity profile. The methoxy group activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the presence of the chloro and ethynyl groups deactivates the ring to some extent. The specific regioselectivity of reactions is a result of the combined electronic and steric effects of these substituents. acs.org
Optical Properties:
The optical properties of a molecule, such as its absorption and emission of light, are governed by the transitions between its electronic energy levels. For conjugated systems like this compound, the important transitions are typically between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, determines the wavelength of the lowest energy absorption.
The substituents on the benzene ring significantly influence the HOMO and LUMO energy levels. Electron-donating groups like the methoxy group tend to raise the energy of the HOMO, while electron-withdrawing groups like the ethynyl and chloro groups can lower the energy of the LUMO. This narrowing of the HOMO-LUMO gap can lead to a bathochromic (red) shift in the absorption spectrum.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemistry necessitates the development of novel synthetic pathways for valuable chemical intermediates like 1-Chloro-4-ethynyl-2-methoxybenzene. Current methodologies often rely on traditional cross-coupling reactions which, while effective, may involve harsh conditions, expensive catalysts, or generate significant waste. Future research should prioritize the development of more environmentally benign and economically viable synthetic routes.
One promising direction is the exploration of catalytic systems that operate under milder conditions and in greener solvents, such as water or bio-based solvents. psu.eduresearchgate.net For instance, palladium-catalyzed carbonylative Sonogashira coupling reactions have been successfully carried out in a mixture of PEG-2000 and water at room temperature, offering an efficient and reusable catalytic system. psu.edu Similarly, zinc-catalyzed A3 coupling reactions for the synthesis of propargylamines, which are structurally related to substituted phenylacetylenes, can be performed under solvent-free conditions, highlighting the potential for waste reduction. organic-chemistry.org
Furthermore, the development of one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce the environmental impact. researchgate.net The use of readily available and less toxic starting materials is another crucial aspect. For example, exploring routes that utilize aryl halides other than iodides, or even direct C-H activation strategies, could lead to more sustainable processes. beilstein-journals.org Research into flow chemistry for the synthesis of this compound could also offer advantages in terms of safety, scalability, and process control.
Exploration of New Reactivity Modes and Catalytic Systems for Selective Transformations
The ethynyl (B1212043) and substituted benzene (B151609) moieties of this compound offer a rich landscape for exploring novel reactivity modes and developing selective catalytic transformations. The alkyne group is particularly versatile and can participate in a wide array of reactions, including cycloadditions, hydrofunctionalizations, and polymerization.
Future research could focus on developing catalytic systems that enable regioselective and stereoselective transformations of the ethynyl group. For instance, rhodium-catalyzed hydroformylation of alkynes has been shown to produce enals with excellent chemo- and stereoselectivity. rsc.org The development of catalysts for the selective polymerization of substituted phenylacetylenes is another area of interest, with rhodium complexes showing promise for living polymerization. mdpi.com
The presence of chloro and methoxy (B1213986) substituents on the benzene ring allows for further functionalization. The chloro group can be a site for various cross-coupling reactions, while the methoxy group can direct ortho-metalation. Exploring the interplay between the reactivity of the ethynyl group and the substituents on the aromatic ring could lead to the discovery of novel transformations and the synthesis of complex molecular architectures. For example, oxidative [4+2] annulation reactions of styrenes with alkynes have been developed, demonstrating the potential for constructing polycyclic aromatic systems. nih.govd-nb.info
Computational Design and Prediction of Novel Derivatives with Tailored Electronic and Structural Properties
Computational chemistry offers a powerful tool for the rational design and prediction of novel derivatives of this compound with specific electronic and structural properties. Density Functional Theory (DFT) and other computational methods can be employed to understand the structure-property relationships of this compound and its derivatives. bohrium.com
By systematically modifying the substituents on the phenyl ring or by extending the π-conjugated system, it is possible to tune the electronic properties, such as the HOMO-LUMO gap, ionization potential, and electron affinity. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic structure and, consequently, the optical and electrochemical properties of the molecule. nih.govpsu.edu Computational studies can guide the synthesis of derivatives with tailored properties for specific applications, such as nonlinear optics or molecular electronics. rsc.org
Furthermore, computational methods can be used to predict the solid-state packing and intermolecular interactions of these derivatives, which are crucial for their performance in materials science applications. spiedigitallibrary.org Hirshfeld surface analysis, for instance, can provide insights into the nature and strength of intermolecular contacts. bohrium.com This predictive capability can accelerate the discovery of new materials with desired properties, reducing the need for extensive experimental screening.
Integration into Emerging Functional Materials for Optoelectronic and Sensing Applications
The unique electronic and structural features of this compound and its derivatives make them promising building blocks for the development of emerging functional materials with applications in optoelectronics and sensing. The rigid, linear structure of the ethynyl group, combined with the tunable electronic properties of the substituted benzene ring, is advantageous for creating materials with interesting photophysical properties. acs.org
Arylethynyl compounds are known to exhibit fluorescence and can be incorporated into polymers, liquid crystals, and gels for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. researchgate.netacs.orgnih.gov The introduction of specific functional groups can impart sensing capabilities for ions or neutral molecules. nih.gov For instance, the fluorescence emission of some phenylacetylene-based receptors can be modulated by the presence of specific analytes. nih.gov
Future research should focus on the synthesis and characterization of polymers and oligomers containing the this compound motif. The optoelectronic properties of these materials, such as their absorption and emission spectra, charge carrier mobility, and electroluminescence, should be investigated to assess their potential for device applications. rsc.org The development of chemosensors based on this scaffold could also be explored, targeting environmentally or biologically relevant species.
Advanced Investigation of Intermolecular Interactions and Hierarchical Self-Assembly Processes
Understanding and controlling intermolecular interactions and self-assembly processes are key to designing functional materials with desired macroscopic properties. The planar aromatic ring and the linear ethynyl group of this compound can participate in various non-covalent interactions, including π-π stacking, C-H···π interactions, and halogen bonding.
Advanced experimental techniques, such as X-ray crystallography and scanning tunneling microscopy (STM), can be used to investigate the self-assembly of this molecule and its derivatives on surfaces and in the solid state. researchgate.netacs.org These studies can reveal the preferred packing motifs and the role of different intermolecular interactions in directing the assembly process.
Computational modeling can complement experimental studies by providing a detailed understanding of the energetics and geometry of different intermolecular arrangements. csic.es By understanding the principles governing the self-assembly of these molecules, it may be possible to design and create complex, hierarchical structures with tailored functions. For example, the formation of highly ordered self-assembled monolayers (SAMs) of alkynes on gold surfaces has been demonstrated, which is crucial for applications in molecular electronics and sensing. researchgate.netacs.org The exploration of alkyne metathesis for self-assembly processes also presents an intriguing avenue for creating complex molecular architectures. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Chloro-4-ethynyl-2-methoxybenzene, and how can purity be maximized?
- Methodology : Begin with Sonogashira coupling, a widely used method for ethynyl group introduction. React 1-chloro-4-iodo-2-methoxybenzene with terminal alkynes (e.g., trimethylsilylacetylene) under palladium/copper catalysis. Purify via column chromatography (SiO₂, pentane/ethyl acetate gradients) to isolate the product . Monitor reaction progress using TLC (Rf ~0.3 in pentane) and confirm purity via GC-MS.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Use multinuclear NMR (¹H, ¹³C) to confirm substitution patterns. For example, the ethynyl proton typically appears as a singlet near δ 2.5–3.5 ppm, while aromatic protons show splitting patterns dependent on substituents. Complement with IR spectroscopy to identify C≡C stretches (~2100 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. How can contradictions in spectroscopic or reactivity data be resolved during characterization?
- Methodology : Cross-validate data using orthogonal techniques. For instance, if NMR signals overlap, employ 2D NMR (COSY, HSQC) or computational modeling (DFT) to assign peaks. If reactivity anomalies arise (e.g., unexpected byproducts), conduct kinetic studies under varying temperatures or catalysts to identify mechanistic deviations .
Q. What experimental protocols ensure stability assessment under diverse conditions (e.g., light, humidity)?
- Methodology : Perform accelerated degradation studies:
- Light sensitivity : Expose to UV-vis light (300–400 nm) and monitor decomposition via HPLC.
- Hydrolytic stability : Test in buffered solutions (pH 3–10) at 40°C for 48 hours.
- Thermal stability : Use TGA/DSC to determine decomposition thresholds.
Reference safety guidelines for handling hygroscopic or light-sensitive compounds .
Q. How can ecological risks be evaluated given limited ecotoxicological data?
- Methodology : Apply OECD guidelines for preliminary assessments:
- Bioaccumulation : Estimate logP values (e.g., EPI Suite) to predict lipid affinity.
- Aquatic toxicity : Use Daphnia magna acute toxicity tests (EC₅₀).
- Soil mobility : Conduct column leaching experiments with standardized soils .
Q. What computational strategies predict reactivity in catalytic or biological systems?
- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes) or catalysts. Calculate frontier molecular orbitals (HOMO/LUMO) via Gaussian to predict electrophilic/nucleophilic sites. Validate with experimental kinetics (e.g., Arrhenius plots for reaction rates) .
Methodological Notes
- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent ethynyl group oxidation.
- Safety : Use vapor respirators and closed systems during scale-up due to flammability (Category 3) and acute toxicity risks .
- Data Validation : Cross-reference spectral libraries (e.g., PubChem, NIST) and publish raw data in supplementary materials for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
